molecular formula C5H7ClN2OS B14381671 4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine CAS No. 89866-88-6

4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine

Cat. No.: B14381671
CAS No.: 89866-88-6
M. Wt: 178.64 g/mol
InChI Key: RUKHNQILJSMWET-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 4-position, a methoxy group at the 5-position, and an amine group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine can be achieved through several methods. One common approach involves the chloromethylation of a thiazole precursor. The reaction typically employs chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include hydroxymethyl or aminomethyl derivatives of the thiazole ring.

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or amines.

Scientific Research Applications

4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-5-methoxy-1,3-thiazol-2-amine is unique due to the combination of the chloromethyl and methoxy groups on the thiazole ring. This unique structure imparts specific chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89866-88-6

Molecular Formula

C5H7ClN2OS

Molecular Weight

178.64 g/mol

IUPAC Name

4-(chloromethyl)-5-methoxy-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7ClN2OS/c1-9-4-3(2-6)8-5(7)10-4/h2H2,1H3,(H2,7,8)

InChI Key

RUKHNQILJSMWET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(S1)N)CCl

Origin of Product

United States

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